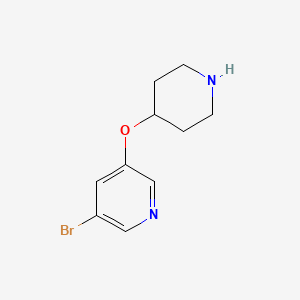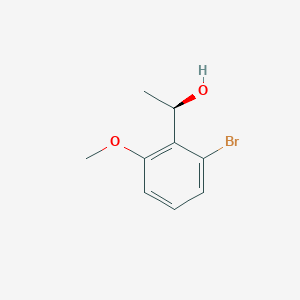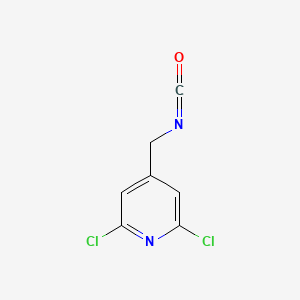
2,6-Dichloro-4-(isocyanatomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(isocyanatomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isocyanatomethyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropyridine with formaldehyde and hydrogen cyanide under acidic conditions to form the isocyanatomethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using pyridine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(isocyanatomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanatomethyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Addition Reactions: Reagents such as alcohols, amines, and thiols are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives of the compound, while oxidation can produce corresponding oxides .
科学的研究の応用
2,6-Dichloro-4-(isocyanatomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-(isocyanatomethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-(isocyanatomethyl)pyridine.
2,6-Dichloro-4-methoxypyridine: Another pyridine derivative with similar chemical properties.
2,6-Dibromopyridine: A brominated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential biological activities compared to other pyridine derivatives .
特性
分子式 |
C7H4Cl2N2O |
|---|---|
分子量 |
203.02 g/mol |
IUPAC名 |
2,6-dichloro-4-(isocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-1-5(3-10-4-12)2-7(9)11-6/h1-2H,3H2 |
InChIキー |
UWUWBXZIFFYYNY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1Cl)Cl)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


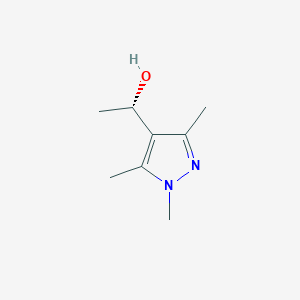
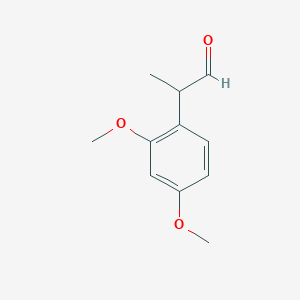

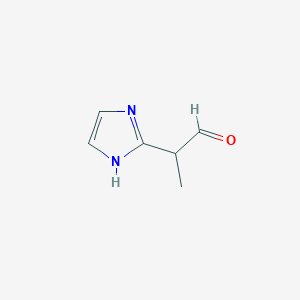
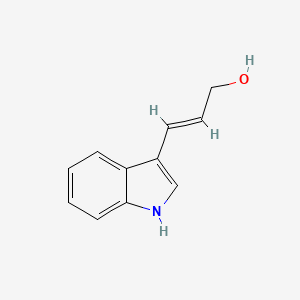
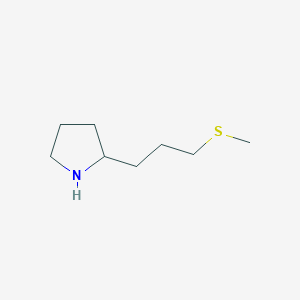

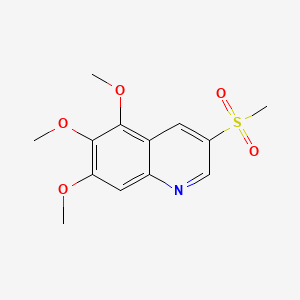
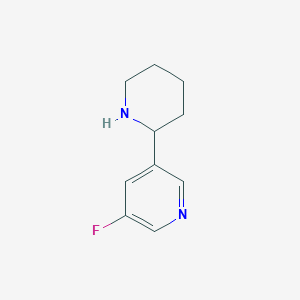
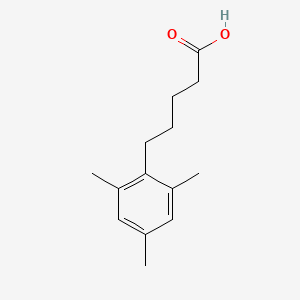
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
